N-(cyanomethyl)-N-cyclopropyl-2-(4-fluorophenyl)acetamide
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Overview
Description
N-(cyanomethyl)-N-cyclopropyl-2-(4-fluorophenyl)acetamide: is an organic compound that features a cyanomethyl group, a cyclopropyl group, and a fluorophenyl group attached to an acetamide backbone
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(cyanomethyl)-N-cyclopropyl-2-(4-fluorophenyl)acetamide typically involves the reaction of 4-fluorophenylacetic acid with cyanomethyl cyclopropylamine under specific conditions. The reaction is usually carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) to facilitate the formation of the amide bond .
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the synthesis process.
Chemical Reactions Analysis
Types of Reactions: N-(cyanomethyl)-N-cyclopropyl-2-(4-fluorophenyl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) to yield reduced derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Various nucleophiles like amines, alcohols, or thiols
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce primary or secondary amines .
Scientific Research Applications
Chemistry: N-(cyanomethyl)-N-cyclopropyl-2-(4-fluorophenyl)acetamide is used as a building block in organic synthesis for the development of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the synthesis of novel compounds.
Biology and Medicine: In biological research, this compound can be used as a probe to study enzyme interactions and metabolic pathways. Its structural features make it a potential candidate for drug development, particularly in the design of enzyme inhibitors or receptor modulators .
Industry: In the industrial sector, this compound can be utilized in the production of specialty chemicals and materials. Its reactivity and stability make it suitable for various applications, including the synthesis of polymers and advanced materials.
Mechanism of Action
The mechanism of action of N-(cyanomethyl)-N-cyclopropyl-2-(4-fluorophenyl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s cyanomethyl and cyclopropyl groups can form covalent bonds with active sites, leading to inhibition or modulation of enzymatic activity. The fluorophenyl group can enhance binding affinity and specificity through hydrophobic interactions and hydrogen bonding .
Comparison with Similar Compounds
- N-(cyanomethyl)-N-cyclopropyl-2-(4-chlorophenyl)acetamide
- N-(cyanomethyl)-N-cyclopropyl-2-(4-bromophenyl)acetamide
- N-(cyanomethyl)-N-cyclopropyl-2-(4-methylphenyl)acetamide
Uniqueness: N-(cyanomethyl)-N-cyclopropyl-2-(4-fluorophenyl)acetamide stands out due to the presence of the fluorophenyl group, which imparts unique electronic and steric properties. This fluorine substitution can enhance the compound’s stability, lipophilicity, and binding interactions compared to its analogs with different substituents on the phenyl ring .
Properties
IUPAC Name |
N-(cyanomethyl)-N-cyclopropyl-2-(4-fluorophenyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13FN2O/c14-11-3-1-10(2-4-11)9-13(17)16(8-7-15)12-5-6-12/h1-4,12H,5-6,8-9H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IGXADQKBPRKFGI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1N(CC#N)C(=O)CC2=CC=C(C=C2)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13FN2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.25 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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